2-[(2-Hydrazinylethyl)amino]ethan-1-ol
Description
2-[(2-Hydrazinylethyl)amino]ethan-1-ol is an ethanolamine derivative featuring a hydrazinyl (-NH-NH₂) group appended to the ethylamino side chain. This structure confers unique reactivity due to the nucleophilic and reducing properties of hydrazine, making it a candidate for applications in coordination chemistry, pharmaceuticals, and organic synthesis.
Properties
IUPAC Name |
2-(2-hydrazinylethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3O/c5-7-2-1-6-3-4-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFIYDUDNBESHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540061 | |
| Record name | 2-[(2-Hydrazinylethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88303-65-5 | |
| Record name | 2-[(2-Hydrazinylethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-hydrazinylethyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Hydrazinylethyl)amino]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reactants: Ethylenediamine and hydrazine hydrate.
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures, usually around 80-100°C.
Procedure: The reactants are mixed and heated, allowing the hydrazine to react with the ethylenediamine, forming the desired product.
Industrial Production Methods
In industrial settings, the production of 2-[(2-Hydrazinylethyl)amino]ethan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydrazinylethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-[(2-Hydrazinylethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-Hydrazinylethyl)amino]ethan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in nucleophilic attacks. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional groups among 2-[(2-Hydrazinylethyl)amino]ethan-1-ol and analogs from the evidence:
Key Observations :
- Hydrazinyl Group : The target compound’s hydrazinyl group distinguishes it from analogs with simple amines (e.g., ), enhancing nucleophilicity and redox activity.
- Coordination Chemistry: Unlike the quinoline-based ligand in , the hydrazinyl group may form complexes with transition metals (e.g., Ni, Cu) via N-donor sites.
Biological Activity
2-[(2-Hydrazinylethyl)amino]ethan-1-ol, also known as hydrazine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and notable case studies.
Chemical Structure and Properties
The chemical formula for 2-[(2-Hydrazinylethyl)amino]ethan-1-ol is CHNO, with a molecular weight of approximately 116.17 g/mol. Its structure features a hydrazine moiety, which is critical for its biological interactions.
Synthesis
The synthesis of 2-[(2-Hydrazinylethyl)amino]ethan-1-ol typically involves the reaction of hydrazine with ethylene glycol or similar compounds under controlled conditions. The process can be optimized for yield and purity through various methods including refluxing in solvents like ethanol or methanol.
Anticancer Properties
Recent studies have indicated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, one study demonstrated that a related hydrazine derivative showed an IC value of 18.8 µg/mL against human colon carcinoma (HCT-116) cells, indicating potent cytotoxic effects .
Antioxidant Activity
The antioxidant activity of 2-[(2-Hydrazinylethyl)amino]ethan-1-ol has also been evaluated. In vitro tests using hydrogen peroxide scavenging assays revealed that certain hydrazine derivatives exhibit strong antioxidant capabilities, which may contribute to their protective effects in biological systems .
Enzyme Inhibition
The compound has been studied for its enzyme inhibition properties, particularly as a potential inhibitor of cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing inflammation and pain. Some derivatives have shown IC values comparable to established COX inhibitors like Celecoxib .
The biological activity of 2-[(2-Hydrazinylethyl)amino]ethan-1-ol is primarily attributed to its ability to interact with various biological macromolecules. The hydrazine group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or modulation of signaling pathways.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several hydrazine derivatives, including 2-[(2-Hydrazinylethyl)amino]ethan-1-ol. The findings indicated a dose-dependent response in HCT-116 cells, with significant cell death observed at concentrations above 20 µg/mL .
Case Study 2: Antioxidant Effects
In another study focusing on oxidative stress, the compound demonstrated a remarkable ability to scavenge free radicals in vitro, suggesting its potential as an antioxidant agent .
Data Table: Biological Activities of Hydrazine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
